molecular formula C16H29NO2 B6762671 N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B6762671
M. Wt: 267.41 g/mol
InChI Key: SLHLVEPRQWVJBK-UHFFFAOYSA-N
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Description

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a nonane ring and an oxolane ring, with an amine functional group attached to the nonane ring. The presence of multiple methyl groups on the oxolane ring contributes to its steric hindrance and chemical stability.

Properties

IUPAC Name

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-14(2)11-13(15(3,4)19-14)17-12-6-9-18-16(10-12)7-5-8-16/h12-13,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHLVEPRQWVJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NC2CCOC3(C2)CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Spirocyclization: The spiro linkage is formed by reacting the oxolane derivative with a suitable nonane precursor in the presence of a strong base, such as sodium hydride, to induce cyclization.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as spirocyclic polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism by which N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine exerts its effects involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the spirocyclic structure may enable the compound to fit into unique binding sites, modulating enzymatic activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Known for their analgesic activity.

    2-oxa-7-azaspiro[3.5]nonane: Used in medicinal chemistry for its metabolic robustness.

Uniqueness

N-(2,2,5,5-tetramethyloxolan-3-yl)-5-oxaspiro[3.5]nonan-8-amine is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

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